
Coconut oil fatty acids
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Overview
Description
Coconut oil fatty acids are derived from the meat, milk, and kernels of the coconut palm fruit. These fatty acids are predominantly medium-chain fatty acids, with lauric acid being the most abundant. Coconut oil is widely used in food, cosmetics, and industrial applications due to its unique properties and health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: Coconut oil fatty acids can be extracted through various methods, including cold extraction, hot extraction, low-pressure extraction, chilling, freezing and thawing, fermentation, centrifugation, enzymatic extraction, and supercritical fluid carbon dioxide extraction . Each method yields different purities and quantities of lauric acid, influencing the oil’s applications.
Industrial Production Methods: The industrial production of coconut oil involves two primary processes: wet and dry processing. Wet processing uses coconut milk extracted from raw coconut, while dry processing involves drying the coconut meat to create copra, which is then pressed or dissolved with solvents to extract the oil .
Chemical Reactions Analysis
Composition and Baseline Reactivity
Coconut oil fatty acids consist of approximately:
-
45–53% lauric acid (C12:0)
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16–21% myristic acid (C14:0)
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7–10% caprylic acid (C8:0)**
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5–10% capric acid (C10:0)**
Degumming and Neutralization
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Degumming : Removes phospholipids via hydration. Minimal impact on fatty acid composition but reduces peroxide value (PV) from 6.02 to 0.24 meq/kg .
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Neutralization : Alkali treatment (e.g., NaOH) saponifies free fatty acids (FFA), reducing FFA by 94.5%. Triglyceride (TAG) levels increase as diacylglycerols hydrolyze .
Parameter | Crude Oil | Degummed | Neutralized | Bleached | Deodorized |
---|---|---|---|---|---|
PV (meq/kg) | 6.02 | 5.84 | 0.67 | 0.81 | 0.24 |
FFA (%) | 0.21 | 0.19 | 0.01 | 0.03 | 0.01 |
Oleic Acid (%) | 6.5 | 6.3 | 5.9 | 5.7 | 5.4 |
Bleaching and Deodorization
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Bleaching : Acidic clay catalysts (e.g., montmorillonite) isomerize oleic acid (C18:1), reducing its content by 12.3% and increasing saturated acids (C8:0, C10:0) through preferential adsorption .
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Deodorization : High-temperature steam distillation (200–250°C) removes volatile oxidation products but degrades micronutrients (tocopherols ↓99%, sterols ↓37%) .
Transesterification for Biodiesel Production
Methanolysis of coconut oil triglycerides follows pseudo-second-order kinetics under heterogeneous catalysis (e.g., K3PO4):
Triglyceride+3CH3OHKOH3FAME+Glycerol
Kinetic Parameters
Condition | Rate Constant (k, L/mol·min) | Activation Energy (Ea, kJ/mol) |
---|---|---|
50°C, 500 rpm | 0.024 | 45.2 |
60°C, 500 rpm | 0.038 | - |
Optimal conversion (99.5%) occurs at 50°C, 4.5:1 methanol:oil ratio, and 500 rpm stirring . Soap formation is minimized at low FFA (<0.5%), avoiding emulsion issues .
Biochemical Reactivity in Lipid Metabolism
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Beta-Oxidation : Virgin coconut oil (VCO) enhances mitochondrial β-oxidation by upregulating PPARα and carnitine palmitoyl transferase I (CPT1), increasing fatty acid catabolism by 32% compared to copra oil .
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Lipogenesis Suppression : VCO downregulates sterol regulatory element-binding protein-1c (SREBP-1c) and fatty acid synthase (FAS) , reducing hepatic lipid synthesis by 18–24% .
Contaminant Formation During Processing
Refinement elevates toxic contaminants:
Scientific Research Applications
Composition of Coconut Oil Fatty Acids
Coconut oil contains a unique profile of fatty acids that distinguishes it from other oils. The major fatty acids include:
Fatty Acid | Chemical Structure | Percentage |
---|---|---|
Lauric Acid | C12:0 | 49% |
Myristic Acid | C14:0 | 8% |
Palmitic Acid | C16:0 | 8% |
Capric Acid | C10:0 | 7% |
Caprylic Acid | C8:0 | 8% |
Stearic Acid | C18:0 | 2% |
Oleic Acid | C18:1 | 6% |
Linoleic Acid | C18:2 | 2% |
This composition allows coconut oil to be rapidly metabolized for energy and provides various health benefits due to its antimicrobial and anti-inflammatory properties .
Biomedical Applications
This compound, particularly lauric acid, have been studied for their potential biomedical applications:
- Antimicrobial Properties : Lauric acid exhibits significant antimicrobial activity against bacteria, viruses, and fungi. Its ability to disrupt microbial membranes makes it effective in treating infections and promoting oral health .
- Cardiovascular Health : Research indicates that diets rich in coconut oil can improve lipid profiles by increasing high-density lipoprotein cholesterol levels and reducing waist circumference. These effects may contribute to the secondary prevention of coronary artery disease .
- Diabetes Management : Studies have shown that lauric acid can enhance insulin sensitivity and reduce complications related to diabetes by inhibiting enzymes involved in glucose metabolism. In animal studies, lauric acid demonstrated a reduction in the activity of aldose reductase, an enzyme linked to diabetic complications .
- Neuroprotective Effects : Lauric acid has been found to protect neuronal health by reducing neuroinflammation and oxidative stress. It modulates inflammatory pathways in neuroblastoma cells, suggesting potential benefits for neurodegenerative diseases such as Alzheimer's .
Industrial Applications
Beyond health benefits, this compound are widely used in various industries:
- Cosmetics and Personal Care : Coconut oil is a common ingredient in skin moisturizers, shampoos, and soaps due to its emollient properties. The fatty acids derived from coconut oil help maintain skin hydration and provide antimicrobial effects .
- Food Industry : Coconut oil is utilized as a cooking fat and as an ingredient in processed foods. Its stability at high temperatures makes it suitable for frying and baking. Additionally, its unique flavor enhances the sensory qualities of food products .
- Pharmaceuticals : The fatty acids are employed as excipients in drug formulations. Their ability to enhance bioavailability and solubility makes them valuable in developing oral medications .
Case Studies
Several studies illustrate the applications of this compound:
- Study on Cardiovascular Benefits :
- Antimicrobial Efficacy :
- Diabetes Research :
Mechanism of Action
The primary fatty acid in coconut oil, lauric acid, is rapidly absorbed and transported to the liver, where it is converted to energy and other metabolites. Lauric acid and its derivative, monolaurin, exhibit significant antimicrobial activity by disrupting the lipid membranes of pathogens . The metabolism of lauric acid involves its conversion to ketone bodies, which are used as an energy source by extrahepatic tissues .
Comparison with Similar Compounds
Palm Oil Fatty Acids: Similar in composition but contain higher amounts of long-chain fatty acids.
Olive Oil Fatty Acids: Predominantly composed of monounsaturated fatty acids, making it different in terms of health benefits and applications.
Medium-Chain Triglycerides (MCTs): Derived from coconut and palm oils, MCTs are rapidly digested and absorbed, providing a quick energy source.
Uniqueness: Coconut oil fatty acids are unique due to their high content of medium-chain fatty acids, particularly lauric acid, which imparts antimicrobial properties and rapid metabolism . This sets them apart from other plant-derived oils that contain higher proportions of long-chain fatty acids .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for determining the fatty acid composition of coconut oil in basic research settings?
Gas chromatography-mass spectrometry (GC-MS) is the standard method for profiling fatty acids (FAs) in coconut oil. This technique quantifies dominant saturated FAs like lauric acid (C12:0, 45-53%), myristic acid (C14:0, 17-21%), and caprylic acid (C8:0, 6-10%). Protocols should include lipid extraction (e.g., Folch method for total lipides ) and transesterification to fatty acid methyl esters (FAMEs). Calibration with certified reference materials ensures accuracy, particularly for detecting adulteration via FA ratio deviations .
Q. How do processing parameters influence virgin coconut oil (VCO) quality and fatty acid stability?
Fermentation duration (24-48 hours) and yeast type (bread vs. tempeh) significantly affect yield and free fatty acid (FFA) content. A factorial Randomized Block Design (RBD) study showed tempeh yeast with 36-hour fermentation optimizes yield (36.67%) while minimizing FFA (0.10%) and peroxide formation . Cold-pressed methods preserve medium-chain FAs (MCFAs) better than thermal processing, evidenced by lower iodine values (6.81 vs. 140.59 in soybean oil), indicating reduced oxidation .
Q. What are the critical quality control metrics for assessing coconut oil purity across production regions?
Key metrics include:
- Free fatty acids (FFA ≤ 0.3%, measured via HPLC titration)
- Peroxide value (PV < 1 meq/kg, iodometric method)
- Lauric acid proportion (45-53% of total FAs, GC-MS) Regional variations arise from post-harvest practices; e.g., 20-day coconut storage increases FFA to 0.05% due to enzymatic hydrolysis, requiring normalization in cross-regional studies .
Q. How does raw coconut storage duration impact VCO fatty acid profiles?
Prolonged storage (>20 days) increases FFA (0.05% to 0.2%) via lipase activity but does not alter viscosity (6.692 Pa.s) or moisture (0.2%). Completely Randomized Design (CRD) experiments with 6 replicates confirmed significant FFA elevation (p<0.01), emphasizing the need to standardize post-harvest intervals .
Advanced Research Questions
Q. How can chemometric techniques resolve contradictions in coconut oil’s saturated FA health impact studies?
Stratified meta-analyses should control for:
- Population-specific lipid metabolism (e.g., APOE polymorphisms)
- Comparator oils (e.g., palm olein vs. olive oil)
- Dose-response relationships (≤20g/day vs. higher intakes) Isotopic tracing of lauric acid β-oxidation rates in mechanistic studies clarifies species-specific metabolic handling. Trials in pre-menopausal women showed neutral lipid effects when replacing 5% of calories with coconut oil .
Q. What multivariate methods detect coconut oil adulteration using fatty acid markers?
Principal Component Analysis (PCA) reduces 13+ FA variables into 2-3 principal components (PCs). Lauric acid (C12:0), palmitic acid (C16:0), and oleic acid (C18:1) dominate PC1, enabling discrimination of pure coconut oil from palm olein blends. Adulteration ≥5% shifts samples along PC1, validated by linear regression (R² >0.95) .
Q. How can experimental designs elucidate MCFA antioxidant mechanisms in neuronal models?
Use neuron-glia co-cultures treated with MCFA fractions (C8-C12) under oxidative stress (H₂O₂/Fe²+). Measure:
- Paraoxonase 1 (PON1) activity via arylesterase assays
- Lipid peroxidation (TBARS)
- β-hydroxybutyrate (BHB) via LC-MS A pilot study showed 34% TBARS reduction with 100µM lauric acid, mediated by PON1 upregulation .
Q. What statistical models analyze coconut oil FA interactions in complex food matrices?
Partial Least Squares Regression (PLSR) models interactions between saturated FAs and emulsion stability (e.g., droplet size, creaming rate). In VCO-enriched mayonnaise, PLSR achieved R²=0.89 for texture prediction using variables like C12:0% and iodine value . Response Surface Methodology (RSM) optimizes multi-factor parameters (e.g., centrifugation speed/temperature) to maximize yield .
Properties
CAS No. |
67701-05-7 |
---|---|
Molecular Formula |
(C2H4O)nC18H36O2 |
Origin of Product |
United States |
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